(2,4,6-Trimethylpyridin-3-yl)methanol
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Overview
Description
(2,4,6-Trimethylpyridin-3-yl)methanol is a chemical compound belonging to the family of pyridine derivatives It is characterized by the presence of three methyl groups attached to the pyridine ring and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trimethylpyridin-3-yl)methanol typically involves the alkylation of 2,4,6-trimethylpyridine with formaldehyde under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the hydroxymethyl group at the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: (2,4,6-Trimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Major Products:
Oxidation: Formation of 2,4,6-trimethylpyridine-3-carboxylic acid.
Reduction: Formation of 2,4,6-trimethylpyridin-3-ylmethanol.
Substitution: Formation of halogenated derivatives of 2,4,6-trimethylpyridine.
Scientific Research Applications
(2,4,6-Trimethylpyridin-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,4,6-Trimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups on the pyridine ring can affect the compound’s lipophilicity and membrane permeability, enhancing its biological activity.
Comparison with Similar Compounds
2,4,6-Trimethylpyridine: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
2,3,6-Trimethylpyridine: Differently substituted pyridine derivative with distinct reactivity.
2,4,6-Trimethylphenol: Phenolic compound with similar methyl substitution but different functional group.
Uniqueness: (2,4,6-Trimethylpyridin-3-yl)methanol is unique due to the presence of both the hydroxymethyl group and the methyl-substituted pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2,4,6-trimethylpyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4,11H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHRGDXBBBYODI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CO)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903139 |
Source
|
Record name | NoName_3736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10903139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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